Bis(4-chlorosulfonylphenyl)disulfide
Overview
Description
Preparation Methods
Bis(4-chlorosulfonylphenyl)disulfide can be synthesized through several methods. One common method involves the oxidation of 4-chlorophenylthiol . Another method includes a microwave-assisted reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder as a catalyst . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(4-chlorosulfonylphenyl)disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include poly(p-phenylene sulfide) via thermolysis .
Scientific Research Applications
Bis(4-chlorosulfonylphenyl)disulfide has a wide range of scientific research applications. In chemistry, it is used to synthesize non-symmetrical heterodimers such as 4-chlorophenyl-2′-nitrophenyl disulfide . In biology and medicine, it is used in the development of various pharmaceuticals and as a reagent in biochemical assays. In industry, it is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Bis(4-chlorosulfonylphenyl)disulfide involves its ability to form disulfide bonds, which can interact with various molecular targets and pathways. This interaction can lead to the formation of complex molecular structures and the modulation of biochemical pathways, making it useful in various applications .
Comparison with Similar Compounds
Bis(4-chlorosulfonylphenyl)disulfide can be compared with other similar compounds such as Bis(4-chlorophenyl)disulfide, Bis(4-methoxyphenyl)disulfide, and Dibenzyl disulfide . While these compounds share similar structural features, this compound is unique due to its specific functional groups and reactivity, which make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[(4-chlorosulfonylphenyl)disulfanyl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S4/c13-21(15,16)11-5-1-9(2-6-11)19-20-10-3-7-12(8-4-10)22(14,17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKZJNCBRXLCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625149 | |
Record name | 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27738-91-6 | |
Record name | 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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